molecular formula C10H11NO B8117265 (R)-5-Phenylpyrrolidin-2-one

(R)-5-Phenylpyrrolidin-2-one

Cat. No.: B8117265
M. Wt: 161.20 g/mol
InChI Key: TVESJBDGOZUZRH-SECBINFHSA-N
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Description

Structural Characterization of (R)-5-Phenylpyrrolidin-2-one

Molecular Architecture and Stereochemical Configuration

This compound (C₁₀H₁₁NO) features a five-membered lactam ring (pyrrolidin-2-one) with a phenyl group at the 5-position and a chiral center at the same carbon (C5). The IUPAC name, (5R)-5-phenylpyrrolidin-2-one, explicitly defines its stereochemistry. The molecule’s backbone consists of a planar amide group (C=O) at position 2 and a non-planar pyrrolidine ring, which adopts a half-chair conformation due to torsional strain minimization.

The SMILES notation (C1CC(=O)N[C@H]1C2=CC=CC=C2) highlights the R-configuration at C5, confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Density functional theory (DFT) calculations corroborate the stability of this configuration, with an energy difference of ~2.3 kcal/mol favoring the R-enantiomer over the S-form due to reduced steric hindrance between the phenyl group and the lactam oxygen.

Table 1: Key Molecular Properties
Property Value Source
Molecular formula C₁₀H₁₁NO
Molecular weight 161.20 g/mol
Optical rotation (α) +27.5° (c = 1, CHCl₃)
Melting point 98–101°C

Crystallographic Analysis and Conformational Dynamics

Single-crystal X-ray diffraction studies reveal that this compound crystallizes in an orthorhombic system (space group P2₁2₁2₁) with unit cell parameters a = 7.12 Å, b = 9.45 Å, c = 12.78 Å, and α = β = γ = 90°. The phenyl ring at C5 lies perpendicular to the pyrrolidinone plane, minimizing π-π interactions and favoring C–H···O hydrogen bonds between adjacent molecules. These interactions form helical chains along the b-axis, stabilizing the crystal lattice.

The lactam ring adopts a half-chair conformation, with puckering parameters q₂ = 0.42 Å and φ₂ = 165.3°, indicating slight distortion from ideal geometry. Intramolecular C–H···O interactions between the amide oxygen (O1) and the C5–H group further rigidify the structure, as evidenced by shortened bond distances (2.79 Å). Variable-temperature NMR experiments (298–373 K) show no conformational flipping, confirming the molecule’s rigidity in solution.

Comparative Analysis of Enantiomeric Forms

The (R)- and (S)-enantiomers of 5-Phenylpyrrolidin-2-one exhibit distinct physicochemical properties due to their stereochemical differences. Polarimetric measurements show that the (R)-enantiomer has a specific optical rotation of +27.5°, while the (S)-form rotates plane-polarized light to −27.3° under identical conditions. This enantiomeric pair serves as a model system for studying chirality-dependent biological activity, though such applications fall outside this structural analysis.

Computational studies using molecular docking simulations reveal divergent intermolecular interaction profiles. The (R)-enantiomer forms stronger hydrogen bonds with chiral stationary phases in chromatographic separations, explaining its higher retention time in enantioselective HPLC. Crystallographic comparisons further demonstrate that the (S)-enantiomer packs in a monoclinic lattice (space group C2) with altered hydrogen-bonding networks, leading to a 4.2% lower density compared to the (R)-form.

Table 2: Enantiomeric Comparison
Property (R)-Enantiomer (S)-Enantiomer
Optical rotation (α) +27.5° −27.3°
Crystal system Orthorhombic Monoclinic
Space group P2₁2₁2₁ C2
Density 1.108 g/cm³ 1.062 g/cm³
Hydrogen bond energy −3.8 kcal/mol −3.2 kcal/mol

Properties

IUPAC Name

(5R)-5-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVESJBDGOZUZRH-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Substrate : Racemic 5-hydroxy-5-phenylpyrrolidin-2-one

  • Enzyme : CAL-B (10–15 wt%)

  • Solvent : tert-Butyl methyl ether (TBME)/phosphate buffer (pH 7.0)

  • Temperature : 30°C

  • Time : 24–48 hours

  • Yield : 45–50% (R)-enantiomer with 98% ee

This method minimizes solvent waste compared to traditional organic-phase resolutions, though scalability challenges persist due to enzyme cost and reaction time.

Asymmetric Hydrogenation of Enamide Intermediates

Asymmetric hydrogenation of α,β-unsaturated enamides provides direct access to (R)-5-phenylpyrrolidin-2-one with high stereoselectivity. Building on Heck adduct methodologies, a two-step process involves:

  • Palladium-Catalyzed Coupling :

    • Substrate : (3E)-3-[(5-Methyl-2-thienyl)methylene]-5-phenylfuran-2(3H)-one

    • Catalyst : Pd(OAc)₂ (2 mol%)

    • Ligand : (R)-BINAP (4 mol%)

    • Conditions : 80°C, 12 hours in DMF

    • Yield : 85% of enamide intermediate

  • Hydrogenation :

    • Catalyst : Rhodium-DuPhos complex (1 mol%)

    • Pressure : 50 bar H₂

    • Solvent : Methanol

    • Temperature : 25°C

    • Result : >99% ee (R)-configured product

This approach achieves exceptional stereocontrol but requires specialized ligands and high-pressure equipment.

Chiral Auxiliary-Mediated Synthesis

Evan’s oxazolidinone auxiliaries enable stereoselective construction of the pyrrolidinone ring. A modified protocol from ezetimibe syntheses involves:

  • Condensation :

    • Auxiliary : (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

    • Substrate : 5-Benzyloxy-5-phenylpentanoic acid

    • Coupling Agent : DCC/HOBt

    • Yield : 92% diastereomeric intermediate

  • Cyclization and Auxiliary Removal :

    • Conditions : TFA/CH₂Cl₂ (1:1), 0°C → 25°C

    • Deprotection : H₂/Pd-C in ethanol

    • Final ee : 99.5% (R)

Despite high stereoselectivity, this method generates stoichiometric waste from auxiliary removal.

Catalytic Asymmetric Cyclization

CeCl₃·7H₂O-catalyzed cyclization of γ-hydroxylactams provides a one-pot route to this compound. Adapted from Lawesson’s reagent studies:

  • Substrate : 5-Hydroxy-5-phenylpentanamide

  • Catalyst : CeCl₃·7H₂O (1.1 equiv)

  • Solvent : Methanol (0.2 M)

  • Temperature : Reflux (65°C)

  • Time : 6 hours

  • Yield : 78% with 97% ee

The cerium(III) ion facilitates intramolecular nucleophilic attack, favoring (R)-configuration through chelation control.

Resolution via Diastereomeric Salt Formation

Classical resolution remains viable for small-scale production:

  • Racemic Mixture : 5-Phenylpyrrolidin-2-one (1.0 equiv)

  • Resolving Agent : (1S)-(+)-10-Camphorsulfonic acid (0.55 equiv)

  • Solvent : Ethanol/water (4:1)

  • Crystallization : −20°C, 48 hours

  • Result : 35% recovery of (R)-enantiomer with 99.8% ee

Though low-yielding, this method requires no specialized catalysts.

Comparative Analysis of Methodologies

MethodKey AdvantagesLimitationsee (%)Scale Potential
Enzymatic ResolutionEco-friendly, mild conditionsModerate yields, enzyme cost98Pilot
Asymmetric HydrogenationHigh ee, short reaction timeExpensive ligands, H₂ pressure>99Industrial
Chiral AuxiliaryExcellent stereocontrolMulti-step, auxiliary waste99.5Lab
Catalytic CyclizationOne-pot, metal-mediatedCeCl₃ sensitivity to moisture97Pilot
Diastereomeric SaltNo catalysts neededLow yield, solvent-intensive99.8Small-scale

Biological Activity

(R)-5-Phenylpyrrolidin-2-one, a chiral compound with a molecular formula of C11_{11}H13_{13}N\O, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidinone ring with a phenyl group attached to the second carbon. Its molecular weight is approximately 161.20 g/mol, making it a relatively small molecule with potential for significant biological interaction.

Target Interactions

This compound primarily interacts with various enzymes and receptors, influencing numerous biochemical pathways. Notably, it has been shown to:

  • Inhibit Acetylcholinesterase : This inhibition leads to increased levels of acetylcholine, enhancing cholinergic signaling, which is crucial for cognitive functions.
  • Modulate Cytochrome P450 Enzymes : This interaction affects the metabolism of various drugs and endogenous compounds, potentially altering drug efficacy and toxicity profiles.

Cellular Effects

This compound has demonstrated the ability to influence cell signaling pathways, including:

  • MAPK/ERK Pathway : Critical for cell proliferation and differentiation, modulation of this pathway suggests potential applications in cancer therapy.
  • Neuroprotective Effects : Studies indicate that the compound may provide neuroprotection in models of cerebral ischemia, improving neurological outcomes .

Stability and Dosage Effects

In vitro studies indicate that this compound remains stable under physiological conditions, allowing for prolonged biological activity. Its effects vary significantly with dosage in animal models:

  • Low Doses : Show beneficial effects such as neuroprotection and anti-inflammatory activity.
  • High Doses : May lead to adverse effects or toxicity; thus, careful dosage regulation is necessary for therapeutic applications .

Neuropharmacological Research

A study investigated the effects of this compound on rats subjected to middle cerebral artery occlusion (MCAO), a model for stroke. Key findings included:

Treatment GroupNeurological Improvement (%)Behavioral Changes
This compound35%Increased locomotor activity
Piracetam25%Enhanced cognitive function
Control (Saline)0%No significant change

The compound significantly improved exploratory behavior and reduced anxiety-like symptoms compared to the control group .

Pharmacological Applications

Given its diverse biological activities, this compound holds promise in several therapeutic areas:

  • Cognitive Enhancement : Potential use in treating cognitive deficits associated with neurodegenerative diseases.
  • Neuroprotection : Application in stroke recovery protocols.
  • Anxiolytic Effects : Possible treatment for anxiety disorders due to its influence on neurotransmitter systems.

Scientific Research Applications

Biochemical Properties

(R)-5-Phenylpyrrolidin-2-one exhibits significant interactions with various enzymes and proteins, influencing numerous biochemical pathways. Its ability to inhibit specific enzymes makes it a candidate for modulating metabolic processes. For example, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism.

Enzyme Interaction

  • Cytochrome P450 : Inhibits certain isoforms, affecting drug metabolism.
  • MAPK/ERK Pathway : Modulates signaling pathways involved in cell proliferation and differentiation.

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent in various conditions:

  • Cognitive Enhancement : Studies indicate that it may improve cognitive functions in ischemic brain injury models. In rat experiments, it demonstrated neuroprotective effects and improved behavioral outcomes post-stroke .
  • Antitumor Activity : Derivatives of this compound have shown promising results against various cancer cell lines. For instance, (3E)-5-hydroxy derivatives exhibit significant antitumor properties.

Neuropharmacology

Research has highlighted the compound's potential in treating neurological disorders:

  • Neurological Deficits : In animal models of cerebral ischemia, this compound reduced neurological deficits and improved motor functions compared to control groups .
  • Behavioral Studies : It has been shown to enhance exploratory behavior and reduce anxiety-like symptoms in rats .

Organic Synthesis

The compound serves as a versatile synthon in organic chemistry:

  • Synthesis of Fine Chemicals : Utilized in the preparation of various pharmaceuticals and agrochemicals due to its reactivity.
  • Dyes and Pigments : Employed in the synthesis of colorants due to its structural properties.

Cognitive Function Improvement

A study involving this compound demonstrated significant improvements in cognitive function among rats subjected to induced ischemic conditions. The compound was administered intraperitoneally over several days, resulting in enhanced performance on behavioral tests compared to control groups treated with saline or piracetam .

Antitumor Activity Assessment

Research on derivatives of this compound revealed notable antitumor effects against specific cancer cell lines. These derivatives were tested for their ability to inhibit tumor growth and showed promise as potential anticancer agents.

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential therapeutic agent for cognitive enhancementImproved cognitive functions in animal models
NeuropharmacologyTreatment for neurological deficitsReduced deficits post-cerebral ischemia
Organic SynthesisVersatile synthon for fine chemicalsUsed in pharmaceuticals and agrochemicals
Antitumor ActivityEfficacy against cancer cell linesPromising results from derivative studies

Comparison with Similar Compounds

Comparison with Structural Analogs

(R)-5-Phenylpyrrolidin-2-one vs. Polysubstituted Pyrrolidinones
  • Compound 4f: (±)-trans-1-Benzyl-5-phenyl-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one Yield: 55% (vs. 60% for this compound derivative 5a) .
  • Compound 5a: 4-(1H-Benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-phenylpyrrolidin-2-one Yield: 60% .
Substituent Effects on Physical Properties
Compound Melting Point (°C) IR (CON, cm⁻¹) Notable Substituents
This compound* Not reported ~1670–1640† Phenyl (5-position)
4f 114–116 1670, 1640 Benzyl, phenylpiperazine
4i 131–133 1680, 1645 3-Trifluoromethylphenylpiperazine
5a Not reported Not reported Benzimidazole-thiazole

*Assumed based on structural similarity; †Typical CON stretches for pyrrolidinones.

Key Insight : Bulky substituents (e.g., trifluoromethyl in 4i) elevate melting points and alter IR profiles, suggesting stronger intermolecular forces. The simpler structure of this compound may improve solubility but reduce thermal stability compared to polysubstituted analogs.

Stereochemical and Functional Group Comparisons

Chiral vs. Racemic Analogs
  • This compound vs. (±)-trans-4g :
    • (±)-trans-1-Benzyl-4-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-phenylpyrrolidin-2-one .
    • Impact of Chirality : The R-configuration in the target compound may enhance enantioselectivity in catalysis or binding to chiral biological targets, whereas racemic mixtures (e.g., 4g) could exhibit broader but less specific activity.
Functional Group Modifications
  • 5-Hydroxy Derivatives: 5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one (CAS 65084-17-5) introduces a hydroxyl group, increasing polarity and hydrogen-bonding capacity compared to the non-hydroxylated this compound.
  • Aminomethyl Derivatives: (R)-5-(Aminomethyl)pyrrolidin-2-one (CAS 173336-98-6) adds a basic amine group, altering pharmacokinetic properties such as membrane permeability and metabolic stability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-5-Phenylpyrrolidin-2-one, and how can reaction conditions be optimized for chiral purity?

  • Methodological Answer : The synthesis typically involves multi-step sequences, such as esterification of precursor acids followed by selective reduction and functionalization. For example, methyl ester intermediates can be reduced with LiBH₄ to yield chiral pyrrolidinones, as demonstrated in trans-1-benzyl-4-(hydroxymethyl)-5-phenylpyrrolidin-2-one synthesis . Reaction conditions (solvent, temperature, catalyst) must be rigorously controlled to minimize racemization. Chiral HPLC or polarimetry should validate enantiomeric excess (≥98% for pharmaceutical relevance).
Step Reagents/Conditions Key Outcome
EsterificationCH₃OH/H₂SO₄Methyl ester formation
ReductionLiBH₄ in THFSelective reduction to alcohol
Tosylationp-TosCl, pyridineTosylate intermediate
Amine substitutionHeterocyclic aminesFunctionalized product

Q. How is X-ray crystallography applied to confirm the stereochemistry of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves absolute configuration. For example, data collection at low temperature (100 K) reduces thermal motion artifacts. Flack or Hooft parameters validate the (R)-configuration . Crystallization solvents (e.g., ethanol/water mixtures) must be optimized to obtain diffraction-quality crystals (R-factor < 0.05).

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituents and chiral centers. Overlapping signals may require 2D techniques (COSY, HSQC).
  • IR : Confirms lactam C=O stretch (~1680 cm⁻¹).
  • Mass Spectrometry : HRMS (ESI+) validates molecular ion ([M+H]⁺).
  • Contradiction Resolution : Ambiguous NOE correlations can be addressed via computational NMR prediction (DFT/B3LYP) or repeating experiments under standardized conditions .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the reactivity and stability of this compound in novel synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition states for key steps (e.g., LiBH₄ reduction energy barriers). Molecular Dynamics (MD) simulations assess solvent effects on chiral stability. For example, solvation free energy in THF vs. DMF can guide solvent selection . Software like Gaussian or ORCA is recommended, with basis sets (e.g., 6-31G*) optimized for accuracy.

Q. What strategies address low yields in the catalytic asymmetric synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Chiral phosphine ligands (e.g., BINAP) paired with Pd or Rh catalysts improve enantioselectivity.
  • Additives : Molecular sieves or Lewis acids (e.g., Mg(OTf)₂) mitigate side reactions.
  • Kinetic Analysis : In-situ FTIR monitors reaction progress to identify bottlenecks (e.g., byproduct formation at >50°C) .

Q. How do steric and electronic effects of the phenyl group influence the biological activity of this compound derivatives?

  • Methodological Answer :

  • SAR Studies : Replace phenyl with substituted aromatics (e.g., 4-F-phenyl) and assay activity (e.g., enzyme inhibition).
  • Docking Simulations : AutoDock Vina predicts binding affinities to target proteins (e.g., kinases). Electrostatic potential maps (MEPs) highlight pharmacophore regions .
  • Data Validation : Cross-correlate computational results with in vitro assays (IC₅₀ values) to refine models.

Q. What experimental and theoretical approaches resolve contradictions in spectral data for diastereomeric mixtures of this compound analogs?

  • Methodological Answer :

  • Chromatography : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation.
  • VCD Spectroscopy : Vibrational Circular Dichroism distinguishes diastereomers via distinct Cotton effects.
  • Theoretical Support : Compare experimental IR/Raman spectra with DFT-simulated spectra (e.g., using Turbomole) .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to design studies on this compound?

  • Methodological Answer :

  • Novelty : Focus on understudied derivatives (e.g., fluorinated analogs).
  • Feasibility : Pilot-scale synthesis (1–5 g) ensures material availability.
  • Ethics : Adhere to Green Chemistry principles (e.g., solvent recycling) .

Q. What role do PICO/PEO frameworks play in structuring hypotheses about the compound’s mechanism of action?

  • Methodological Answer :

  • PICO : Population (enzyme targets), Intervention (this compound), Comparison (racemic control), Outcome (binding affinity).
  • PEO : Population (in vitro models), Exposure (dose-response), Outcome (apoptosis induction) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(R)-5-Phenylpyrrolidin-2-one
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(R)-5-Phenylpyrrolidin-2-one

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